molecular formula C22H22N2O4S B2376753 N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide CAS No. 1251580-60-5

N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide

Cat. No.: B2376753
CAS No.: 1251580-60-5
M. Wt: 410.49
InChI Key: VVRGMXMUTAXDEK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

  • A study by Mehta et al. (2019) synthesized derivatives of N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide and evaluated them for antimicrobial and anticancer activities. The results indicated significant antimicrobial activity and potential as lead compounds for rational drug designing for anticancer molecules (Mehta et al., 2019).

Antihypertensive Activity

  • Research by Takai et al. (1986) involved synthesizing piperidine derivatives with a quinazoline ring system, including compounds similar to this compound, and testing them for antihypertensive activity. Some compounds showed strong hypotensive effects in rat models (Takai et al., 1986).

Alzheimer’s Disease Treatment

  • A study by Rehman et al. (2018) synthesized N-substituted derivatives of similar compounds to evaluate as drug candidates for Alzheimer’s disease. The study highlighted their potential enzyme inhibition activity against acetyl cholinesterase, an enzyme involved in Alzheimer's (Rehman et al., 2018).

Antinociceptive Activity

  • A paper by Önkol et al. (2004) on (5‐Chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives, closely related to the compound , discussed their synthesis and testing for antinociceptive activity. The results indicated significant activity in various pain models (Önkol et al., 2004).

Antihistamine Agents

  • Alagarsamy et al. (2014) synthesized novel derivatives of 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one, which have a structural similarity to the compound of interest, and evaluated them as antihistamine agents. The compounds showed promising H1-antihistaminic activity (Alagarsamy et al., 2014).

Properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-22(23-10-12-28-13-11-23)21-15-24(18-9-8-16-4-3-5-17(16)14-18)19-6-1-2-7-20(19)29(21,26)27/h1-2,6-9,14-15H,3-5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRGMXMUTAXDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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